3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate . This nomenclature reflects its structural components:
- A pentanoate group derived from pentanoic acid.
- A 3-hydroxy-2,2-bis(hydroxymethyl)propyl backbone, which is a pentaerythritol derivative.
The numbering begins at the ester-linked oxygen atom, with the propyl chain bearing hydroxyl and hydroxymethyl substituents at positions 2 and 3. The term "bis(hydroxymethyl)" denotes two hydroxymethyl groups (-CH$$_2$$OH) attached to the central carbon of the propyl moiety.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C$${10}$$H$${20}$$O$$_5$$ , corresponding to a molecular weight of 220.26 g/mol . The compound’s structure is characterized by:
- A central propane-1,3-diol core.
- Two hydroxymethyl (-CH$$_2$$OH) groups at the C2 position.
- A hydroxyl (-OH) group at the C3 position.
- A pentanoate ester (-O-CO-(CH$$2$$)$$3$$CH$$_3$$) at the C1 position.
Stereochemical details, such as chiral centers or optical activity, are not explicitly documented in available literature. The molecule’s symmetry suggests potential for stereoisomerism, but no specific configurations (e.g., R or S designations) have been reported.
SMILES Notation and InChI Key Representation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:
CCC(=O)OCC(CO)(CO)CO
This string encodes:
- A pentanoate chain (
CCC(=O)O). - A glycerol-like backbone (
C(C(CO)(CO)CO)).
The InChI Key, a hashed representation of the full InChI descriptor, is VVSFUPBJVHRTPB-UHFFFAOYSA-N . This identifier facilitates rapid database searches and ensures unambiguous chemical identification.
CAS Registry Numbers and Synonym Management
This compound is associated with multiple CAS Registry Numbers and synonyms, reflecting its use across diverse contexts:
| Identifier | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 68424-30-6 | |
| CAS Registry Number | 30319-19-8 | |
| EINECS Number | 270-290-3, 273-509-0 | |
| DSSTox Substance ID | DTXSID90867609 |
Common synonyms include:
- Pentaerythritol pentanoate.
- Pentanoic acid 2,2-bis(hydroxymethyl)-3-hydroxypropyl ester.
- 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates.
Discrepancies in CAS numbers (e.g., 68424-30-6 vs. 30319-19-8) may arise from variations in regulatory classifications or synthesis pathways. Researchers should verify identifiers against specific experimental contexts.
Properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSFUPBJVHRTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867609 | |
| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68424-30-6, 68987-95-1, 70146-30-4 | |
| Record name | Carboxylic acids, C5-9, esters with pentaerythritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068987951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C5-9, esters with pentaerythritol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of Pentaerythritol with Pentanoic Acid or Derivatives
The primary synthetic route involves the esterification of pentaerythritol (or its hydroxyl-containing derivatives) with pentanoic acid or pentanoyl chloride. This reaction is typically catalyzed by acid catalysts or base catalysts under controlled temperature and inert atmosphere conditions.
-
- Catalysts: Acid catalysts such as para-toluenesulfonic acid, phosphoric acid, or metallic salts like butyl titanate or dibutyl tin oxide are commonly used in amounts ranging from 0.02% to 1% by weight of reactants.
- Temperature: Esterification is conducted at elevated temperatures, generally between 150°C and 240°C, to facilitate water removal and drive the reaction to completion.
- Water Removal: Continuous removal of water formed during esterification is achieved by azeotropic distillation using liquid hydrocarbons such as toluene or xylene, which form azeotropes with water, enhancing reaction efficiency.
-
- Pentaerythritol is combined with pentanoic acid or pentanoyl chloride in a suitable solvent or neat.
- The mixture is heated under reflux with catalyst presence.
- Water of esterification is removed continuously.
- After reaction completion (typically 6–12 hours), excess acid and solvents are removed under vacuum.
- The product is purified by alkali refining and washing to neutral pH, followed by vacuum drying.
Alternative Synthesis via Acyl Chloride Route
A more controlled synthesis involves the reaction of pentaerythritol derivatives with pentanoyl chloride in anhydrous organic solvents such as tetrahydrofuran (THF) in the presence of a base like triethylamine to neutralize the generated HCl.
- Example from Literature:
- A suspension of pentaerythritol derivative (e.g., TBO13) in anhydrous THF is cooled to 0°C.
- Triethylamine is added dropwise under nitrogen atmosphere.
- Pentanoyl chloride solution in THF is added slowly.
- The mixture is stirred at 0°C for 1 hour, then warmed to room temperature.
- The precipitated triethylammonium chloride is filtered off.
- Solvent is removed under vacuum to yield the ester as a yellow oil with high yield (~99%).
Comparative Data Table of Preparation Methods
| Parameter | Direct Esterification (Acid + Pentaerythritol) | Acyl Chloride Route (Pentanoyl Chloride + Pentaerythritol) |
|---|---|---|
| Catalyst | Acid catalysts (p-TSA, phosphoric acid, metallic salts) | Base (triethylamine) to neutralize HCl |
| Solvent | Often neat or with toluene/xylene for azeotrope | Anhydrous THF |
| Temperature | 150–240°C | 0°C initially, then room temperature |
| Reaction Time | 6–12 hours | ~1 hour at 0°C + warming |
| Water Removal | Continuous azeotropic distillation | HCl neutralized by base, precipitate filtered |
| Yield | High (dependent on conditions) | Very high (~99%) |
| Purification | Alkali refining, washing, vacuum drying | Filtration, solvent removal |
| Advantages | Simple, scalable | High purity, controlled reaction |
| Disadvantages | High temperature, longer reaction time | Requires moisture-free conditions, handling acid chlorides |
Chemical Reactions Analysis
Types of Reactions
Fatty acids-(C5-9), esters with pentaerythritol, can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the esters back to their alcohol and fatty acid components.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired products and the specific reactions being carried out .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. The specific products depend on the type of reaction and the reagents used .
Scientific Research Applications
Fatty acids-(C5-9), esters with pentaerythritol, have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of fatty acids-(C5-9), esters with pentaerythritol, involves their interaction with various molecular targets and pathways. These esters can act as surfactants, reducing the surface tension of liquids and enhancing the solubility of other compounds. They can also interact with lipid membranes, altering their properties and affecting the function of membrane-bound proteins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The physicochemical behavior of pentaerythritol esters depends on the chain length and saturation of the fatty acid moiety. Key comparisons are summarized below:
Key Observations :
- Chain Length Impact: Shorter chains (e.g., pentanoate) enhance solubility in polar solvents but reduce thermal stability compared to long-chain analogs like monobehenate .
- Unsaturation Effects: Monooleate’s unsaturated C18 chain lowers melting points, making it suitable for flexible coatings, whereas saturated analogs (monostearate) are rigid .
Chemical Reactivity and Stability
- Enzymatic Hydrolysis: Short-chain esters (e.g., pentanoate) hydrolyze faster than long-chain analogs due to reduced steric hindrance. Evidence from nucleoside phosphotriesters shows that even minor structural changes (e.g., adding –CH₂O– groups) accelerate enzymatic deacetylation .
- Thermal Degradation: Long-chain esters like monobehenate are stable in flame-retardant formulations, forming protective char layers via P-C bonds during combustion .
Biological Activity
3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate (CAS No. 68424-30-6) is a chemical compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is classified as a hydroxy fatty acid ester. Its molecular formula is , and it features multiple hydroxyl groups which may contribute to its solubility and reactivity in biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its potential therapeutic applications and mechanisms of action.
Antioxidant Activity
One of the notable biological activities of this compound is its antioxidant properties . Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparisons
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| This compound | TBD | In vitro studies |
| Ascorbic Acid (Vitamin C) | 50 | Standard antioxidant |
| Alpha-Tocopherol (Vitamin E) | 30 | Standard antioxidant |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Free Radical Scavenging : The hydroxyl groups in the compound may interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage.
- Enzyme Modulation : Preliminary studies suggest that this compound may influence the activity of certain enzymes involved in metabolic pathways, potentially enhancing metabolic health.
Case Study 1: In Vitro Antioxidant Assessment
A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various hydroxy fatty acids, including this compound. The results indicated significant free radical scavenging activity compared to control groups.
- Methodology : DPPH radical scavenging assay was employed.
- Results : The compound demonstrated an IC50 value indicating effective scavenging ability.
Case Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study aimed to determine whether the compound could induce apoptosis in malignant cells.
- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic use.
Q & A
Q. How can researchers validate the environmental safety profile of this compound?
- Methodological Answer :
- Ecotoxicology Tests : Perform OECD 201/202 assays on Daphnia magna and algae to assess acute toxicity. Note that lacks ecological data, necessitating independent testing .
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
